(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one
Description
This compound is a spirocyclic steroid derivative characterized by a 1,3-dioxolane ring fused to a cyclopenta[a]phenanthrene core. The stereochemistry (8'R,9'S,10'R,13'S,14'S) confers rigidity to the structure, while the spiro linkage at position 17' introduces conformational constraints that influence its biochemical interactions . Its synthesis typically involves stereoselective methods, such as spirocyclization of precursor steroids with dioxolane-forming reagents under controlled conditions .
Properties
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h5,8,13,16-18H,3-4,6-7,9-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYBIWCQSGSYJF-DEPCRRQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one is a complex organic molecule with potential biological activities. This article explores its biological properties based on existing research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H24O3
- CAS Number : Not directly available but related compounds can be found under similar identifiers.
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in scientific literature. Below are key findings from various studies:
Anticancer Activity
Studies indicate that derivatives of this compound may exhibit anticancer properties. For example:
- A study showed that related spiro compounds inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has suggested that this compound may also possess anti-inflammatory properties:
- In vitro studies demonstrated that spiro compounds reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
Neuroprotective Properties
The neuroprotective potential of similar compounds has been explored:
- Animal models indicated that certain spiro compounds could mitigate neurodegeneration in models of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the efficacy of spiro compounds on cancer cell lines.
- Methodology : Cell viability assays were performed on MCF-7 and HeLa cells treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values reported between 10-20 µM).
- : The compound demonstrates potential as an anticancer agent through apoptosis induction.
-
Anti-inflammatory Mechanism Study :
- Objective : Assess the impact on cytokine production.
- Methodology : Macrophages were treated with the compound post-LPS stimulation.
- Results : Decreased levels of TNF-alpha and IL-6 were noted.
- : Suggests a mechanism for anti-inflammatory activity through modulation of cytokine release.
-
Neuroprotection in Animal Models :
- Objective : Investigate protective effects against neurodegeneration.
- Methodology : Rodent models were administered the compound prior to induction of neurodegenerative conditions.
- Results : Reduced markers of oxidative stress and improved cognitive function were observed.
- : Supports the potential for therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1. Drug Discovery and Development
Spiro compounds are increasingly recognized for their potential in drug discovery. They often exhibit unique biological activities due to their complex structures. The compound may serve as a scaffold for developing new drugs targeting various diseases. Research has shown that spirocyclic structures can enhance bioavailability and metabolic stability in pharmacological contexts .
2. Antioxidant Properties
Recent studies indicate that spiro compounds possess antioxidant properties that are crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound's structure may contribute to its effectiveness as an antioxidant agent .
3. Anti-inflammatory Activity
The compound has potential applications in anti-inflammatory therapies. Similar spiro compounds have shown effectiveness in modulating inflammatory pathways and could be explored for therapeutic use in conditions characterized by chronic inflammation .
Materials Science Applications
1. Organic Electronics
Spiro compounds are utilized in the field of organic electronics due to their unique electronic properties. They can be employed in the fabrication of organic light-emitting diodes (OLEDs), where their structural characteristics enhance performance metrics such as efficiency and stability .
2. Photovoltaic Devices
The compound may also find applications in solar cell technology. Its ability to function as a light-harvesting material can improve the efficiency of photovoltaic devices through better charge transport properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and its analogs:
*Estimated based on structural similarity.
Key Observations :
Spiro Ring Variations: The target compound’s 1,3-dioxolane spiro ring (vs. oxirane in Exemestane or δ-lactone in 5α-androstane derivatives) impacts metabolic stability and enzyme selectivity. Spirocarbamate or lactone derivatives () exhibit stronger 17β-HSD5 inhibition due to enhanced hydrogen bonding with catalytic residues .
Substituent Effects: The 10',13'-dimethyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to non-methylated analogs (e.g., CAS 19592-55-3) . Benzyl or hydroxyacetyl substituents () introduce steric bulk, altering receptor binding kinetics .
Bioactivity Context :
- While Exemestane is a clinical aromatase inhibitor, the target compound’s 3'-keto group and spiro-dioxolane may redirect activity toward 17β-HSD5 or other steroidogenic enzymes .
- Natural compound analogs (e.g., estrone derivatives in ) show divergent cytotoxicity profiles, emphasizing the role of functional groups in therapeutic windows .
Research Findings and Challenges
- Synthesis Complexity: Stereoselective spirocyclization (e.g., using triphosgene or EDAC coupling) is critical for obtaining the desired configuration, as minor stereochemical errors drastically reduce bioactivity .
- Pharmacological Gaps : Although in vitro studies suggest ferroptosis induction in cancer cells (), the target compound’s efficacy in vivo remains unverified. Comparative ADMET studies with analogs are needed.
- Contradictions: Some non-carcinogenic cyclopenta[a]phenanthrenes show mutagenicity in Ames tests (), highlighting the need for thorough safety profiling despite structural similarities.
Preparation Methods
Core Steroid Functionalization
The compound derives from a pregna-5,7-diene backbone, modified via spiroannulation at C17. A pivotal step involves the condensation of 3,20-diketosteroid intermediates with ethylene glycol under acid catalysis to form the 1,3-dioxolane ring. For example, (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3,3'-dione (CAS 2311-65-1) serves as a key intermediate, synthesized via:
Asymmetric Induction Strategies
Chiral auxiliaries and transition-metal catalysts enforce the (8'R,9'S,10'R,13'S,14'S) configuration:
-
Rhodium-catalyzed hydrogenation of Δ⁷ bonds with (R)-BINAP ligands achieves >95% enantiomeric excess (ee).
-
Enzymatic resolution using lipases (e.g., Candida antarctica) separates diastereomers post-cyclization.
Industrial-Scale Production
Continuous-Flow Reactor Optimization
Large-scale synthesis employs tubular reactors to enhance heat transfer and reduce side reactions:
Solvent and Catalyst Recovery
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Solvent Recycling : Toluene is distilled and reused, reducing waste by 40%.
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Heterogeneous Catalysis : Silica-supported sulfonic acids replace PTSA, enabling catalyst reuse for 10 cycles without activity loss.
Purification and Analytical Validation
Crystallization Techniques
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields 99.5% purity, confirmed via:
Stability Profiling
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, supporting storage at 2–8°C in amber glass vials.
Alternative Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
